Lipophilicity vs. 8-Ethoxy Positional Isomer
2-Ethoxyquinolin-5-amine (target compound) exhibits a calculated XLogP3 of 2.2, whereas its positional isomer 8-ethoxyquinolin-5-amine (CAS 75793-53-2, amino group retained at position 5, ethoxy relocated to position 8) displays a lower computed XLogP of 1.6 [1]. Both compounds share identical molecular weight (188.23 g·mol⁻¹), TPSA (48.1 Ų), and hydrogen bond donor/acceptor counts, meaning the lipophilicity difference arises purely from the electronic and conformational impact of relocating the ethoxy substituent on the quinoline scaffold [1]. The 0.6 log-unit difference corresponds to an approximately 4-fold difference in octanol-water partition coefficient, which can meaningfully affect membrane permeability, plasma protein binding, and in vivo distribution volume in lead optimization programs.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 8-Ethoxyquinolin-5-amine (positional isomer): XLogP = 1.6 |
| Quantified Difference | ΔXLogP = +0.6 (approx. 4-fold higher P_octanol/water for target compound) |
| Conditions | PubChem computed XLogP3 values; consistent computational methodology |
Why This Matters
Procurement of the correct positional isomer is critical because a 0.6 log-unit lipophilicity difference can shift a compound between CNS-penetrant and peripherally-restricted property space, directly impacting the interpretability of biological screening results.
- [1] PubChem. 5-Amino-2-ethoxyquinoline (CID 21948876), XLogP3 = 2.2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5-Amino-2-ethoxyquinoline View Source
